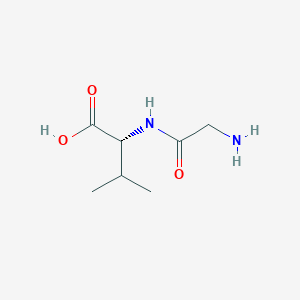

Glycyl-D-valine

Vue d'ensemble

Description

Molecular Structure Analysis

The Glycyl-D-valine molecule contains a total of 25 bonds. There are 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Glycyl-D-valine has a molecular weight of 174.198 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 405.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . Other properties such as molar refractivity, polar surface area, and molar volume are also provided .Applications De Recherche Scientifique

Physicochemical Properties Study

Specific Scientific Field

Application Summary

- The study of the physicochemical properties of amino acids like valine is of great interest . The compounds where molecules have different chirality are the focus of particular interest .

Methods of Application

- The structural and electronic properties of crystalline L- and DL-valine were studied within the framework of density functional theory including van der Waals interactions . The pressure effect on the infrared spectra and distribution of electron density of L- and DL-valine has been studied .

Results or Outcomes

- The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Source of Essential Amino Acids for Lactic Streptococci

Specific Scientific Field

Application Summary

- Certain strains of Streptococcus lactis and Streptococcus lactis var. maltigenes have been shown to possess peptidases capable of hydrolyzing a number of commercially available dipeptides and two tripeptides into their constituent amino acids .

Methods of Application

- The study involved the use of cell suspensions of the test cultures and various dipeptides, including glycyl-D-valine . The ability of the cultures to split these dipeptides into their constituent amino acids was investigated .

Results or Outcomes

- The test cultures exhibited similar hydrolytic ability toward the peptides under examination . If the C-terminal amino acid of the peptide was of D configuration, no hydrolysis occurred . Dipeptides in which one of the constituent amino acids was L-leucine or L-valine, when substituted for these amino acids in chemically defined media, were shown to fulfill the nutritional requirements of each of the four cultures for these essential amino acids .

Optical Devices

Specific Scientific Field

Application Summary

- The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application; therefore, their properties are investigated .

Methods of Application

- The study involves the use of computer simulation methods to study quite complex organic compounds . The impact of the molecule structure on the physical and chemical properties of the crystal is studied .

Results or Outcomes

- The results showed that the properties of the L form of amino acids are studied more often, since they are a part of protein . Amino acids are interesting materials for nonlinear optical applications .

Synthesis of Agricultural Pesticides, Veterinary Antibiotics and Pharmaceutical Drugs

Specific Scientific Field

Application Summary

- D-Valine is an important organic chiral source and has extensive industrial application, which is used as intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics and pharmaceutical drugs .

Methods of Application

- The study involves the microbial preparation of D-valine . This method is more competitive and promising because of its high stereo selectivity, mild reaction conditions and environmental friendly process .

Results or Outcomes

- The results showed that D-valine is gaining more and more attention and some approaches for D-valine preparation have been investigated . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .

Chains of Amino Acids

Specific Scientific Field

Application Summary

- Chains of amino acids can be considered as the simplest models of biopolymers . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .

Methods of Application

- The study involves the use of high-pressure techniques to investigate the strength of chains constructed from amino acid molecules . The impact of the molecule structure on the physical and chemical properties of the crystal is studied .

Results or Outcomes

- The results showed that a lot of biological molecules are chiral, such as sugar and amino acids . Valine is an amino acid forming a part of DNA protein, consequently, as well as other amino acids; it has been under investigation for decades .

Cell Culture

Specific Scientific Field

Application Summary

Methods of Application

- The study involves the use of cell culture techniques with D-valine . The ability of D-valine to inhibit fibroblasts proliferation is investigated .

Results or Outcomes

Safety And Hazards

When handling Glycyl-D-valine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-D-valine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)